5-Bromo-4-hydroxynicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

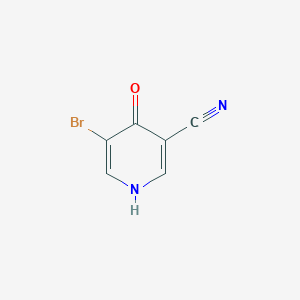

5-Bromo-4-hydroxynicotinonitrile is an organic compound with the molecular formula C6H3BrN2O. It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxynicotinonitrile typically involves the bromination of 4-hydroxynicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-hydroxynicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include 5-azido-4-hydroxynicotinonitrile or 5-thiocyanato-4-hydroxynicotinonitrile.

Oxidation Products: 5-Bromo-4-oxonicotinonitrile.

Reduction Products: this compound derivatives with reduced functional groups.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Protein Kinase Inhibition

5-BHNC has been identified as a potential protein kinase inhibitor. Protein kinases play crucial roles in cell signaling and regulation, making them significant targets for cancer therapy. The synthesis of derivatives of 5-BHNC has been explored to enhance its efficacy as an inhibitor, particularly in modulating cell cycle control mechanisms .

2. Anticancer Activity

Research indicates that nicotinonitrile derivatives, including 5-BHNC, exhibit notable antiproliferative effects against various cancer cell lines. In studies involving human tumor cell lines such as MCF-7 and NCI-H460, compounds derived from nicotinonitriles have shown promising results, with some demonstrating superior inhibitory effects compared to established chemotherapeutic agents like Doxorubicin .

3. Enzyme Inhibition

5-BHNC and its derivatives have been investigated for their inhibitory effects on several enzymes, including sphingosine 1-phosphate lyase and dipeptidyl peptidase IV (DPP-IV). These enzymes are involved in critical biological processes, and their inhibition can lead to therapeutic benefits in conditions such as diabetes and cancer .

Agricultural Applications

1. Herbicidal Properties

Compounds related to 5-BHNC have been documented as effective herbicides. Their application before the emergence of weeds has shown significant utility in agricultural practices, providing a means to control unwanted vegetation without harming crops . The effectiveness of these compounds stems from their ability to disrupt specific biochemical pathways in target plants.

Materials Science

1. Electrical and Optical Materials

Beyond biological applications, 5-BHNC derivatives have been explored for use in electrical and optical materials. Their unique chemical structure allows for potential applications in organic electronic devices and photonic systems, contributing to advancements in material science .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Bromo-4-hydroxynicotinonitrile is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The bromine and hydroxyl groups may facilitate binding to active sites or influence the compound’s reactivity in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxynicotinonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromo-2-hydroxynicotinonitrile: Differently positioned hydroxyl group, leading to distinct reactivity and applications.

5-Bromo-4-methoxynicotinonitrile:

Uniqueness

5-Bromo-4-hydroxynicotinonitrile is unique due to the combination of the bromine and hydroxyl groups on the nicotinonitrile scaffold. This combination imparts specific reactivity patterns and potential biological activities that are distinct from its analogs .

Activité Biologique

5-Bromo-4-hydroxynicotinonitrile (CAS Number: 1160923-97-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a derivative of nicotinonitrile and features a bromine atom and a hydroxyl group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. In a study involving various derivatives of hydroxynicotinonitriles, it was found that these compounds could effectively reduce inflammation in animal models of arthritis and dermatological disorders . The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are critical mediators in inflammatory pathways.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted that derivatives containing the hydroxynicotinonitrile moiety showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to rats with induced arthritis. The results demonstrated a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated animals .

Case Study 2: Anticancer Activity

A recent investigation focused on the effects of this compound on human lung adenocarcinoma cells (A549). The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Flow cytometry revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : The compound appears to modulate signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.

- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.

- Neuroprotection : It may protect neurons by reducing oxidative stress and inflammation within the central nervous system .

Propriétés

IUPAC Name |

5-bromo-4-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNPXAFLCPYPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.